molecular formula C10H8F3IOS B15383547 1-(3-Iodo-2-(trifluoromethylthio)phenyl)propan-2-one

1-(3-Iodo-2-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B15383547
M. Wt: 360.14 g/mol
InChI Key: XGDWDGMNDLWNOL-UHFFFAOYSA-N
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Description

1-(3-Iodo-2-(trifluoromethylthio)phenyl)propan-2-one is a halogenated aromatic ketone featuring a propan-2-one backbone substituted with an iodine atom at the phenyl ring’s 3-position and a trifluoromethylthio (-SCF₃) group at the 2-position.

Properties

Molecular Formula

C10H8F3IOS

Molecular Weight

360.14 g/mol

IUPAC Name

1-[3-iodo-2-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C10H8F3IOS/c1-6(15)5-7-3-2-4-8(14)9(7)16-10(11,12)13/h2-4H,5H2,1H3

InChI Key

XGDWDGMNDLWNOL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C(=CC=C1)I)SC(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Halogens and Thioether Groups

1-(3-(Methylthio)phenyl)propan-2-one (CAS 629646-54-4)
  • Structure : Methylthio (-SCH₃) at the 3-position instead of trifluoromethylthio (-SCF₃) and lacks iodine.
  • Molecular Formula : C₁₀H₁₂OS .
  • Molar Mass : 180.27 g/mol .
  • Key Differences: The methylthio group is less electron-withdrawing than trifluoromethylthio, leading to reduced electrophilicity at the ketone.
  • Applications : Likely intermediates in pharmaceuticals; methylthio groups are common in bioactive molecules.
B. 1-[4-(Trifluoromethyl)phenyl]-2-(trifluoromethylthio)ethanone (Entry 7456, )
  • Structure: Trifluoromethylthio group at the 2-position and trifluoromethyl (-CF₃) at the 4-position on an ethanone backbone.
  • Molecular Formula : C₁₀H₆F₆OS .
  • Molar Mass : 288.21 g/mol .
  • Key Differences: Ethanone (acetophenone derivative) vs. propan-2-one backbone alters steric and electronic profiles. Substituent positions (4-CF₃ vs. 3-I in the target compound) affect conjugation and intermolecular interactions.
C. 1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one (Compound 1, )
  • Structure: Chlorine on a thiophene ring conjugated to an enone system.
  • Key Differences :
    • Heterocyclic thiophene vs. benzene ring reduces aromatic stabilization.
    • Presence of a conjugated double bond enhances reactivity in Michael additions or cyclizations.

Physicochemical Properties

Compound Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties
Target Compound* C₁₀H₈F₃IOS ~376.14 (calc.) 3-I, 2-SCF₃ High density due to iodine; lipophilic
1-(3-(Methylthio)phenyl)propan-2-one C₁₀H₁₂OS 180.27 3-SCH₃ Lower polarity, higher volatility
Entry 7456 C₁₀H₆F₆OS 288.21 4-CF₃, 2-SCF₃ High thermal stability; strong EWG effects

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